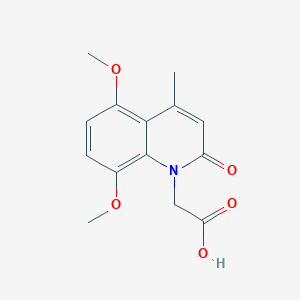

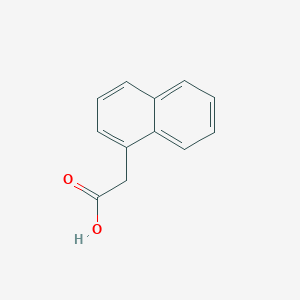

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid, also known as DMMOQA, is a synthetic organic compound that is widely used in scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic compound with a structure containing a fused benzene ring and a pyridine ring. DMMOQA has been studied for its potential pharmacological and biological activities, such as its anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been shown to possess antitumor activity in certain cancer cell lines.

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

Research has demonstrated the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, involving compounds structurally related to "(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid". These compounds were evaluated for their potential as inhibitors of tumor cell growth, suggesting their application in the development of new antitumor agents (R. Forsch, Joel E. Wright, A. Rosowsky, 2002).

Redox Reactivity

Another study explored the redox reactivity of quinoline-5,8-dione derivatives, closely related to the compound . The research focused on their interaction with charged phosphorus nucleophiles, highlighting the compound's potential role in redox chemistry and its application in studying electron transfer reactions (J. Nycz, G. Małecki, Samir H. Chikkali, Imre Hajdók, Priti Singh, 2012).

Practical Synthesis

The practical synthesis of related compounds, such as cotarnine from noscapine, has been reported. This involves the transformation of methoxy-benzaldehyde derivatives through a series of reactions, indicating the compound's utility in complex organic syntheses and its potential application in pharmaceutical manufacturing (T. Shirasaka, Yuki Takuma, Tetsuro Shimpuku, Naoshi Imaki, 1990).

Anticonvulsant Activity Studies

New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, structurally similar to the given compound, were synthesized and evaluated for their anticonvulsant activity. This suggests potential applications in the development of new therapeutics for epilepsy and related disorders (Wassim El Kayal, S. Shtrygol’, S. Zalevskyi, Amjad abu Shark, V. Tsyvunin, S. Kovalenko, N. Bunyatyan, L. Perekhoda, H. Severina, V. Georgiyants, 2019).

Propriétés

IUPAC Name |

2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8-6-11(16)15(7-12(17)18)14-10(20-3)5-4-9(19-2)13(8)14/h4-6H,7H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMQHWYRBAAIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B354253.png)

![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)

![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

![2-[[2-[(4-Tert-butylphenyl)sulfonylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B354382.png)

![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)

![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)

![2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid](/img/structure/B354517.png)